molecular formula C10H11Br B2507692 5-Bromo-4-methyl-2,3-dihydro-1H-indene CAS No. 2402830-40-2

5-Bromo-4-methyl-2,3-dihydro-1H-indene

Cat. No. B2507692
CAS RN: 2402830-40-2
M. Wt: 211.102
InChI Key: VHBNXEDWPOSQQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated indene derivatives has been explored in various studies. For instance, the synthesis of photochromic brominated biindenylidenediones was achieved by substituting hydrogen atoms in the methyl group on the benzene rings with bromines, which significantly affected the properties of the compounds . Another study reported the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione to produce a bromo-indole derivative . Additionally, the total synthesis of a naturally occurring dibromo compound was accomplished starting from a bromo-dimethoxyphenyl methanol, demonstrating the versatility of brominated compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of brominated indene derivatives has been characterized using various techniques. Single crystal X-ray diffraction analysis revealed the crystal structure of a dibromomethyl-substituted biindenylidenedione, showing a defective tightness in molecular arrangement compared to its precursor . Similarly, X-ray diffraction was used to confirm the structure of a bromo-indole derivative, with Hirshfeld surface analysis revealing short intermolecular connections . The crystal structure of a brominated indazole derivative was also determined, providing insights into the molecular arrangement in the solid state .

Chemical Reactions Analysis

Brominated indene derivatives participate in various chemical reactions. The photochromic and photomagnetic properties of brominated biindenylidenediones were investigated, demonstrating the impact of bromine substitution on these properties . The reactivity of brominated indazole derivatives was explored through reactions with bromine to yield mono- and dibromo derivatives, showcasing the potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indene derivatives are influenced by the presence of bromine atoms. The UV-Vis absorption spectra of brominated biindenylidenediones in solution were studied, and their solid-state photochromic and photomagnetic properties were examined . The thermal stability of a bromo-indole derivative was characterized, revealing good stability up to 215°C . The electrophilic and nucleophilic regions of this compound were also mapped using molecular electrostatic potential analysis .

Scientific Research Applications

Crystallographic Structure and Interactions

The compound 5-bromo-1-(4-bromophenyl)isatin, closely related to 5-Bromo-4-methyl-2,3-dihydro-1H-indene, exhibits a distinct crystallographic mirror plane in its structure. The bromobenzene ring atoms, except the C—H groups, align on this plane. The molecule forms weak C—H⋯Br and very weak C—H⋯O interactions in the crystal, generating (010) sheets and suggesting potential for weak π–π stacking between layers (El-Hiti et al., 2018).

Photochromic and Photomagnetic Properties

Brominated derivatives of 6,6′-Dimethyl-[2,2′-bi-1H-indene]-3,3′-diethyl-3,3′-dihydroxy-1,1′-diones, which share structural similarities with this compound, demonstrate considerable changes in their properties when bromines substitute hydrogen atoms in the methyl group on the benzene rings of biindenylidenedione. These changes are evident in their photochromic and photomagnetic properties in both solution and solid state, highlighting the compound's potential in material science applications (Chen et al., 2010).

Mechanism of Action

“5-Bromo-4-methyl-2,3-dihydro-1H-indene” is a chemical compound with the molecular formula C10H11Br. The “5-Bromo” part of the name indicates the presence of a bromine atom at the 5th position of the indene ring. The “4-methyl” part indicates the presence of a methyl group (CH3) at the 4th position of the ring. The “2,3-dihydro” part indicates that the compound is a partially hydrogenated form of indene, specifically at the 2nd and 3rd positions .

The compound is a liquid at room temperature and has a molecular weight of 211.1 . It’s important to note that the compound’s physical and chemical properties, such as its reactivity, solubility, and stability, can be influenced by environmental factors like temperature, pH, and the presence of other substances .

properties

IUPAC Name

5-bromo-4-methyl-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-7-9-4-2-3-8(9)5-6-10(7)11/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBNXEDWPOSQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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